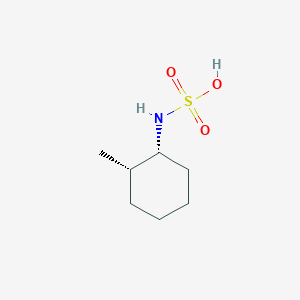

(2-Methylcyclohexyl)sulfamic acid, cis-

Beschreibung

Significance of Sulfamic Acids in Modern Organic Chemistry

Sulfamic acid (H₃NSO₃), also known as amidosulfonic acid, is a unique molecular compound that holds a significant place in modern organic chemistry. wikipedia.org It is a colorless, water-soluble, crystalline solid that is non-volatile and non-hygroscopic. wikipedia.orgresearchgate.netscielo.brchemicalbook.com Unlike many common mineral acids, its stability and ease of handling make it a preferred reagent in many applications. researchgate.netingentaconnect.com In its solid state and in solution, sulfamic acid exists in a zwitterionic form (H₃N⁺SO₃⁻), a structural feature that contributes to its catalytic behavior. scielo.brmdpi.comresearchgate.net

Functioning as a moderately strong Brønsted-Lowry acid, sulfamic acid has emerged as an efficient and often environmentally friendly catalyst for a wide array of organic transformations. wikipedia.orgresearchgate.netscielo.br Its low toxicity, cost-effectiveness, and recyclability have positioned it as a "green catalyst". researchgate.netresearchgate.netrsc.org It has been successfully employed in acid-catalyzed reactions such as esterifications, the Biginelli condensation for synthesizing dihydropyrimidinones, Michael additions, and the synthesis of various heterocyclic compounds. scielo.brmdpi.comresearchgate.net

Furthermore, N-substituted sulfamic acid derivatives are a broad class of compounds with diverse applications. scielo.bracs.org These derivatives, including sulfamates, have been investigated for their therapeutic potential in areas such as oncology and as antibiotics. wikipedia.org The ability to modify the nitrogen atom of the sulfamic acid group allows for the fine-tuning of the molecule's properties, making it a versatile functional group in the design of new organocatalysts and pharmaceutical agents. scielo.br

The Importance of Cyclohexane (B81311) Derivatives as Molecular Scaffolds

The cyclohexane ring is one of the most fundamental and ubiquitous structural motifs in chemistry. libretexts.org Its prevalence stems from its unique conformational flexibility, which allows it to adopt non-planar structures that are virtually free of ring strain. libretexts.orgmasterorganicchemistry.com While a theoretical planar cyclohexane would suffer from significant angle and eclipsing strains, the molecule predominantly exists in a stable "chair" conformation. libretexts.orgmasterorganicchemistry.combyjus.com This conformation allows the carbon-carbon bond angles to be approximately 111°, very close to the ideal tetrahedral angle of 109.5°, thereby eliminating angle strain. libretexts.org

This inherent stability makes the cyclohexane ring an ideal molecular scaffold for constructing more complex molecules. It is a core component in a vast range of compounds, from natural products and hormones to pharmaceuticals and materials. libretexts.orgresearchgate.net The substitution of hydrogen atoms on the cyclohexane ring with various functional groups gives rise to a wide array of derivatives with distinct physical and chemical properties. researchgate.neticm.edu.pl

The utility of cyclohexane derivatives is widespread. They are used as solvents, chemical intermediates in the production of nylon, and in the manufacturing of perfumes and insecticides. byjus.comwikipedia.orgdcceew.gov.au In medicinal chemistry, the cyclohexane scaffold is used to orient functional groups in a specific three-dimensional arrangement to optimize interactions with biological targets. researchgate.netmdpi.com The steric and electronic properties of the cyclohexane ring can be modulated by substitution, influencing the reactivity and biological activity of the resulting molecule. icm.edu.plmdpi.com

Fundamental Role of Stereochemistry in Chemical Synthesis and Reactivity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemistry. wikipedia.orgrijournals.combyjus.com It is often called "3D chemistry" because it focuses on stereoisomers—molecules with the same formula and connectivity but different spatial orientations. wikipedia.orgbyjus.com This spatial arrangement is not a trivial detail; it profoundly influences a molecule's physical, chemical, and biological properties. rijournals.comnumberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark example of the critical importance of stereochemistry in medicine. wikipedia.org

In chemical synthesis, controlling the stereochemical outcome of a reaction is a primary objective. numberanalytics.com Reactions are categorized based on their stereochemical behavior:

Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.comsaskoer.caucla.edu For instance, a reaction that produces a 99:1 mixture of two stereoisomers is considered highly stereoselective. masterorganicchemistry.com

Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. numberanalytics.comnumberanalytics.comdurgapurgovtcollege.ac.in The Sₙ2 reaction, which proceeds with a complete inversion of configuration, is a classic example of a stereospecific process. numberanalytics.comdurgapurgovtcollege.ac.in

Chemists employ various strategies to control stereochemistry, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reagents. rijournals.comnumberanalytics.comresearchgate.net Understanding the relationship between a molecule's structure and its reactivity is fundamental to designing synthetic routes that can produce complex target molecules, such as pharmaceuticals or advanced materials, with the desired three-dimensional architecture. rijournals.comnumberanalytics.com

Overview of Research Trajectories for cis-(2-Methylcyclohexyl)sulfamic Acid

While specific research literature on cis-(2-Methylcyclohexyl)sulfamic acid is not extensively documented, its structure allows for informed predictions about its potential properties and research applications. The molecule combines the features of a sulfamic acid, a substituted cyclohexane scaffold, and a defined cis stereochemistry, suggesting several promising research trajectories.

The compound is a chiral N-substituted sulfamic acid derivative. The presence of two adjacent stereocenters on the cyclohexane ring (at C1 bearing the sulfamic acid group and C2 bearing the methyl group) in a cis configuration creates a specific and rigid three-dimensional structure. This defined stereochemistry is crucial. For comparison, the trans isomer would orient the methyl and sulfamic acid groups on opposite faces of the ring, leading to different conformational preferences and steric environments.

Potential research directions for the cis isomer include:

Asymmetric Catalysis: Given its chiral nature, cis-(2-Methylcyclohexyl)sulfamic acid or its derivatives could be explored as organocatalysts. The acidic proton of the sulfamic acid group combined with the defined chiral environment provided by the methylcyclohexyl backbone could be used to catalyze stereoselective reactions.

Chiral Resolving Agent: The compound could be used to separate racemic mixtures of other chiral compounds. By forming diastereomeric salts with a racemic base, for example, the differing physical properties of these salts could allow for their separation by crystallization.

Materials Science: The ability of sulfamic acids to participate in hydrogen bonding and form stable salts suggests that this compound could serve as a building block for novel crystalline materials or coordination polymers. researchgate.net

The chemical properties of this compound are dictated by its constituent parts. While experimental data for the cis isomer is scarce, computational data for the related trans isomer provides a useful reference point for its general characteristics.

Interactive Table: Computed Properties for trans-(2-Methylcyclohexyl)sulfamic acid The following data is for the trans-isomer and serves as an approximation. Properties for the cis-isomer may vary due to different spatial arrangements.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₃S | PubChem nih.gov |

| Molecular Weight | 193.27 g/mol | PubChem nih.gov |

| IUPAC Name | [(1R,2R)-2-methylcyclohexyl]sulfamic acid | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 74.8 Ų | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

Further research, including the synthesis and experimental characterization of cis-(2-Methylcyclohexyl)sulfamic acid, is necessary to fully elucidate its properties and validate these potential applications.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85507-67-1 |

|---|---|

Molekularformel |

C7H15NO3S |

Molekulargewicht |

193.27 g/mol |

IUPAC-Name |

[(1R,2S)-2-methylcyclohexyl]sulfamic acid |

InChI |

InChI=1S/C7H15NO3S/c1-6-4-2-3-5-7(6)8-12(9,10)11/h6-8H,2-5H2,1H3,(H,9,10,11)/t6-,7+/m0/s1 |

InChI-Schlüssel |

UOUBHXLOFQQIPZ-NKWVEPMBSA-N |

Isomerische SMILES |

C[C@H]1CCCC[C@H]1NS(=O)(=O)O |

Kanonische SMILES |

CC1CCCCC1NS(=O)(=O)O |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for 2 Methylcyclohexyl Sulfamic Acid and Its Stereoisomers

Stereocontrolled Construction of the 2-Methylcyclohexyl Moiety

Diastereoselective Routes to Substituted Cyclohexyl Amines

The foundational step in synthesizing (2-Methylcyclohexyl)sulfamic acid is the creation of its corresponding amine precursor, 2-methylcyclohexylamine (B147291). The primary route to this intermediate is the catalytic hydrogenation of o-toluidine (B26562) (2-methylaniline). However, this process typically yields a mixture of cis and trans stereoisomers. Achieving diastereoselectivity—the preferential formation of one diastereomer over others—is paramount.

Modern synthetic strategies focus on directing the stereochemical outcome of the hydrogenation reaction. The choice of catalyst, solvent, and reaction conditions plays a critical role in influencing the facial selectivity of hydrogen addition to the aromatic ring. For instance, the hydrogenation of N-methylaniline to N-methylcyclohexylamine can be achieved using a supported nickel catalyst. chemicalbook.com The hydrodenitrogenation of toluidine is another pathway where 2-methylcyclohexylamine is formed as a key intermediate. sigmaaldrich.com The development of catalysts and methods that can selectively produce the cis-2-methylcyclohexylamine diastereomer is a key area of research, as this directly leads to the desired cis configuration in the final sulfamic acid product.

Stereoselective Formation of cis-(2-Methylcyclohexyl)sulfamic Acid

Achieving a high yield of the cis isomer is a significant challenge that requires meticulous control over the reaction's stereochemistry. The following subsections explore specific strategies developed to favor the formation of cis-(2-Methylcyclohexyl)sulfamic acid.

The catalytic hydrogenation of an aromatic precursor like 2-methylaniline is a common method for producing 2-methylcyclohexylamine. The choice of catalyst is crucial for controlling the cis/trans ratio of the product. Rhodium-based catalysts, particularly Rhodium-on-Carbon (Rh/C), are frequently employed for the hydrogenation of aromatic rings. mdpi.com

Rhodium is often preferred over other platinum group metals like palladium or ruthenium for its high activity in the saturation of N-heterocycles. mdpi.com The support material also significantly influences catalytic behavior. Studies comparing rhodium on activated carbon versus rhodium on alumina (B75360) have shown distinct differences in activity and reusability. mdpi.com For the hydrogenation of substituted anilines, Rh/C often provides favorable selectivity towards the cis product under specific conditions. The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The substituent (the methyl group) can sterically hinder one face of the ring, directing the hydrogen addition to the opposite face and resulting in the cis configuration where both the methyl and amino groups are on the same side of the cyclohexane (B81311) ring. Immobilized rhodium catalysts are noted for their high activity, and they can often be recycled multiple times, making them suitable for industrial applications.

| Catalyst | Support | Key Characteristics | Relevance to Stereoselectivity |

|---|---|---|---|

| 5% Rh/C | Activated Carbon | High activity and efficiency in initial runs for N-heterocycle hydrogenation. | Often favored for providing good cis-selectivity in aniline (B41778) hydrogenation due to surface interactions. |

| 5% Rh/γ-Al₂O₃ | Gamma-Alumina | Slightly lower initial activity compared to Rh/C but can exhibit different reusability profiles. | The acidic or basic nature of the alumina support can alter the substrate-catalyst interaction, affecting the cis/trans ratio. |

Boronic acids and their derivatives, particularly boronic esters, are powerful reagents in modern organic synthesis for achieving high stereocontrol. acs.orgnih.gov While not always applied directly to the hydrogenation of anilines, their principles are central to developing new stereoselective methodologies. Boronic acids can be used as catalysts or as directing groups in a variety of reactions to form carbon-carbon and carbon-heteroatom bonds with high precision. acs.orgresearchgate.net

In the context of synthesizing chiral amines and related structures, boronic acid chemistry offers several potential strategies:

Asymmetric Synthesis: Chiral boronic esters can be used to construct stereocenters with high enantiomeric and diastereomeric purity. acs.org This approach could be applied to build the chiral cyclohexylamine (B46788) framework through alternative synthetic routes, rather than direct hydrogenation.

Catalysis: Boronic acids can catalyze reactions, such as glycosylations, with high regio- and stereoselectivity. researchgate.net This catalytic principle could be adapted to guide the stereochemical outcome of reactions involving amine precursors.

Intermediate Formation: Organoboron compounds serve as versatile building blocks in organic chemistry, readily participating in reactions like the Suzuki-Miyaura cross-coupling to form new C-C bonds. nih.gov This allows for the construction of complex precursors with defined stereochemistry before the final ring formation or reduction steps.

The ability of the boron atom to form transient, organized complexes allows it to act as a template, directing incoming reagents to a specific face of the molecule, thereby controlling the formation of the desired stereoisomer. rsc.org

Beyond the choice of catalyst, the precise control of reaction conditions is essential for maximizing the yield of the cis isomer during the hydrogenation of 2-methylaniline. The final cis/trans ratio is a sensitive function of several interdependent variables.

Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in many cases of catalytic hydrogenation of substituted aromatics, is the cis isomer.

Pressure: Hydrogen pressure affects the rate of reaction and the concentration of hydrogen on the catalyst surface. Optimizing pressure is crucial; very high pressures can sometimes reduce selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence how the substrate interacts with the catalyst surface, thereby affecting the stereochemical pathway of the hydrogenation.

Additives: The presence of small amounts of additives, such as acids or bases, can significantly alter the surface chemistry of the catalyst and the conformation of the substrate, leading to dramatic shifts in the cis/trans product ratio. chemicalbook.com

A systematic approach, often employing Design of Experiments (DoE), is used to map the influence of these parameters and identify the optimal conditions for maximizing the cis-2-methylcyclohexylamine yield.

| Parameter | Influence on Stereoselectivity | Typical Optimization Goal for cis-Selectivity |

|---|---|---|

| Temperature | Affects reaction kinetics and thermodynamic vs. kinetic product distribution. | Generally lower temperatures are explored to favor the cis product. |

| Hydrogen Pressure | Impacts hydrogen availability on the catalyst surface and reaction rate. | Moderate pressures are often optimal; must be balanced with reaction time. |

| Catalyst Support | Alters surface properties (e.g., acidity, porosity) and catalyst-substrate interactions. mdpi.com | Carbon supports are often effective, but others are tested for improved performance. mdpi.com |

| Solvent | Influences substrate solubility and interaction with the catalyst. | Varies from non-polar (e.g., hexane) to polar (e.g., ethanol) to find optimal interaction. |

| Additives | Can modify catalyst surface or substrate conformation. chemicalbook.com | Small amounts of acid or base can be screened to improve selectivity. |

Isolation and Enrichment Techniques for cis-(2-Methylcyclohexyl)sulfamic Acid

Following the synthesis, which almost invariably produces a mixture of cis and trans isomers, a robust purification step is required to isolate the desired cis-(2-Methylcyclohexyl)sulfamic acid.

Chromatography is the most powerful and widely used technique for separating stereoisomers. The separation relies on the differential interaction of the cis and trans isomers with a stationary phase as they are carried through the system by a mobile phase.

High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating non-volatile isomers like sulfamic acids or their amine precursors. nih.gov

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can be effective for separating isomers with different polarities. chromforum.org

Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase. Polar-embedded phases can offer unique selectivity for isomers. chromforum.org

Chiral Chromatography: For separating enantiomers, but chiral columns can also resolve diastereomers (cis/trans isomers) with high efficiency. Columns like (S,S)-Whelk-O 1 have proven effective in separating geometric isomers. nih.gov

Gas Chromatography (GC): This technique is suitable for the volatile amine precursor, 2-methylcyclohexylamine. The isomers will exhibit different retention times based on their boiling points and interactions with the column's stationary phase.

The choice of column, mobile phase composition, and temperature are critical parameters that are optimized to achieve baseline resolution between the cis and trans isomer peaks, allowing for the collection of a highly purified fraction of the cis isomer. nih.govnih.gov Combining chromatographic methods with advanced detectors like mass spectrometry (LC-MS) is standard practice for identifying and confirming the purity of the isolated isomeric peaks. nih.gov

Recrystallization Methods for Diastereomeric Purity

The purification of diastereomeric mixtures is a critical step in the synthesis of stereochemically pure compounds. Recrystallization is a powerful and widely employed technique for this purpose, leveraging the differences in solubility between diastereomers in a given solvent system. The underlying principle is that two diastereomers, having different physical properties, will exhibit different solubilities in a carefully selected solvent. By manipulating conditions such as temperature and solvent composition, one diastereomer can be selectively crystallized from the solution, thereby enriching the mother liquor with the other diastereomer, or vice-versa.

The process typically involves dissolving the diastereomeric mixture in a suitable solvent at an elevated temperature to ensure complete dissolution. Subsequently, the solution is gradually cooled, allowing the less soluble diastereomer to crystallize out preferentially. The efficiency of this separation is contingent on several factors, including the magnitude of the solubility difference between the diastereomers, the rate of cooling, and the choice of solvent.

Theoretical Impact of Solvent and Temperature on Diastereomeric Purity

The selection of an appropriate solvent is paramount for successful diastereomeric recrystallization. An ideal solvent would exhibit a large solubility differential for the two diastereomers, while also allowing for good crystal formation of the desired diastereomer. The temperature gradient applied during the cooling phase also plays a crucial role; slow cooling rates generally favor the formation of larger, purer crystals.

To illustrate the theoretical impact of these parameters, consider a hypothetical scenario for the purification of a diastereomeric mixture of (2-Methylcyclohexyl)sulfamic acid. The data presented in the following tables are illustrative and based on general principles of diastereomeric recrystallization, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Solubility of (2-Methylcyclohexyl)sulfamic Acid Diastereomers in Various Solvents

| Solvent System | Diastereomer A Solubility ( g/100 mL) at 25°C | Diastereomer B Solubility ( g/100 mL) at 25°C | Solubility Ratio (A:B) |

| Methanol (B129727) | 5.2 | 8.5 | 1:1.63 |

| Ethanol (B145695) | 3.8 | 6.2 | 1:1.63 |

| Acetone | 1.5 | 3.9 | 1:2.60 |

| Ethyl Acetate (B1210297) | 0.8 | 2.1 | 1:2.63 |

| Water | 10.3 | 12.1 | 1:1.17 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Theoretical Effect of Cooling Rate on Diastereomeric Excess (d.e.)

| Cooling Rate (°C/hour) | Initial d.e. (%) | Final d.e. of Crystals (%) (Hypothetical) |

| 10 | 50 | 75 |

| 5 | 50 | 85 |

| 2 | 50 | 95 |

| 1 | 50 | >98 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Detailed Research Findings

The general approach would involve the reaction of racemic cis-2-methylcyclohexylamine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts would then be separated by fractional recrystallization. Following separation, the desired diastereomer of the salt would be treated with a base to liberate the free amine, which could then be sulfamated to yield the target compound, (2-Methylcyclohexyl)sulfamic acid, in a diastereomerically enriched form. However, without specific experimental data, any discussion of optimized conditions remains speculative.

Iii. Stereochemical Investigations of 2 Methylcyclohexyl Sulfamic Acid and Its Isomers

Conformational Analysis of the 2-Methylcyclohexane Ring System

The 2-methylcyclohexane ring system, the core of (2-Methylcyclohexyl)sulfamic acid, cis-, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

For a monosubstituted cyclohexane (B81311) like methylcyclohexane (B89554), a dynamic equilibrium exists between two chair conformers, which rapidly interconvert through a process known as ring flipping. In this process, axial substituents become equatorial and vice versa. These two conformers are not energetically equivalent. The conformer with the methyl group in the equatorial position is more stable due to the absence of destabilizing steric interactions known as 1,3-diaxial interactions. masterorganicchemistry.com When the methyl group is in the axial position, it experiences steric repulsion from the two axial hydrogen atoms on the same side of the ring (at carbons 3 and 5 relative to the methyl-bearing carbon). This destabilization is a form of gauche interaction, similar to that observed in butane. libretexts.org

The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 1.74 kcal/mol, leading to a population distribution where the equatorial conformer is highly favored at room temperature. masterorganicchemistry.com This preference for the equatorial position by a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com

Characterization of cis/trans Isomerism in (2-Methylcyclohexyl)sulfamic Acid

In disubstituted cyclohexanes like (2-Methylcyclohexyl)sulfamic acid, the presence of two substituents gives rise to cis/trans isomerism. In the cis-isomer, both substituents are on the same face of the cyclohexane ring, while in the trans-isomer, they are on opposite faces. openstax.org

For a 1,2-disubstituted cyclohexane, the cis-isomer will have one substituent in an axial position and the other in an equatorial position (a,e or e,a) in its chair conformations. spcmc.ac.inlibretexts.org Ring flipping interconverts these two chair forms. In the case of cis-1,2-dimethylcyclohexane (B165935), the two conformers are enantiomeric and thus have equal energy. libretexts.orglibretexts.org Each conformer possesses one axial methyl group, which introduces 1,3-diaxial interactions, and a gauche interaction between the two adjacent methyl groups. libretexts.orgyoutube.com The total steric strain for each conformer of cis-1,2-dimethylcyclohexane is estimated to be around 11.4 kJ/mol (2.7 kcal/mol). openstax.orglibretexts.org

For cis-(2-Methylcyclohexyl)sulfamic acid, two chair conformers are also possible: one with an axial methyl group and an equatorial sulfamic acid group, and the other with an equatorial methyl group and an axial sulfamic acid group.

| Conformer of cis-(2-Methylcyclohexyl)sulfamic Acid | Methyl Group Position | Sulfamic Acid Group Position |

|---|---|---|

| Conformer A | Axial | Equatorial |

| Conformer B | Equatorial | Axial |

Studies on Conformational Dynamics and Ring Inversion Barriers

The cyclohexane ring is not static; it undergoes rapid conformational changes, most notably the chair-chair interconversion or "ring flip". This process has a significant energy barrier, which for cyclohexane is approximately 10-11 kcal/mol. scribd.com This barrier arises from the high-energy transition state conformations, such as the half-chair and twist-boat, that the molecule must pass through during the inversion.

For substituted cyclohexanes, the energy barrier to ring inversion can be influenced by the nature and position of the substituents. In the case of cis-1,2-dimethylcyclohexane, the two chair conformers are of equal energy, and the ring flip simply interconverts them. The energy barrier for this process is expected to be similar to that of cyclohexane itself.

For cis-(2-Methylcyclohexyl)sulfamic acid, the two chair conformers are diastereomeric and will have different energies. The rate of interconversion between the more stable and less stable conformer will be governed by the energy barrier of the ring flip. The equilibrium distribution between the two conformers is determined by the free energy difference (ΔG°) between them.

| Interaction | Estimated Energy Contribution (kcal/mol) |

|---|---|

| Axial Methyl Group (1,3-diaxial interactions) | ~1.7 |

| Gauche interaction (Me/NHSO₃H) | ~0.9 (estimated based on analogy) |

| Axial Sulfamic Acid Group (1,3-diaxial interactions) | > A-value of Methyl (estimated) |

Influence of Substituent Effects on Cyclohexane Conformations

The conformational equilibrium of a substituted cyclohexane is primarily dictated by the steric demands of the substituents. Larger, bulkier groups have a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.comchemistrysteps.com These interactions are steric repulsions between an axial substituent and the other two axial substituents on the same side of the ring. numberanalytics.com

In cis-(2-Methylcyclohexyl)sulfamic acid, both the methyl and sulfamic acid groups influence the conformational preference. The relative steric bulk of these two groups determines which conformer (axial-methyl/equatorial-sulfamic acid or equatorial-methyl/axial-sulfamic acid) is more stable. Given the larger size of the sulfamic acid group compared to the methyl group, it is anticipated that the conformer with the sulfamic acid group in the equatorial position will be significantly more stable.

Iv. Chemical Reactivity and Mechanistic Studies of 2 Methylcyclohexyl Sulfamic Acid

Acid-Base Properties and Zwitterionic Characteristics in Solution

The structure of cis-(2-Methylcyclohexyl)sulfamic acid, featuring both a strongly acidic sulfamic acid group and a basic amino group, suggests the potential for complex acid-base behavior in solution. Like its parent compound, sulfamic acid, it is expected to exist predominantly in a zwitterionic form in the solid state and in aqueous solutions. wikipedia.org This dipolar ion, or inner salt, is a molecule containing an equal number of positively and negatively charged functional groups. wikipedia.org

In the solid state, neutron diffraction studies of sulfamic acid have confirmed the zwitterionic structure, H₃N⁺SO₃⁻, where all three hydrogen atoms are bonded to the nitrogen atom. wikipedia.org This is in contrast to its tautomer, H₂NSO₂(OH). The S-N bond length of 1.77 Å is consistent with a single bond, further supporting the zwitterionic model. wikipedia.org It is highly probable that cis-(2-Methylcyclohexyl)sulfamic acid adopts a similar zwitterionic conformation, with the proton from the sulfonic acid group transferring to the nitrogen atom.

Sulfamic acid itself is a moderately strong acid with a pKa of approximately 1.0. wikipedia.orgsciencemadness.org While the specific pKa for cis-(2-Methylcyclohexyl)sulfamic acid is not documented in readily available literature, the presence of the electron-donating methylcyclohexyl group attached to the nitrogen is expected to slightly decrease its acidity compared to the parent acid. The protonation of substituted aromatic sulfamates has been studied, showing pKa values in strong acid that are influenced by the substituents. datapdf.com In solution, an equilibrium exists between the neutral form and the zwitterion. wikipedia.org For amino acids, the zwitterion is stabilized in aqueous solution through hydrogen bonding with water molecules, a factor that would also apply to cis-(2-Methylcyclohexyl)sulfamic acid. wikipedia.org

Table 1: Comparison of Acidity

| Compound | pKa | Zwitterionic in Solid State? |

|---|---|---|

| Sulfamic Acid | ~1.0 wikipedia.orgsciencemadness.org | Yes wikipedia.org |

| cis-(2-Methylcyclohexyl)sulfamic Acid | Not reported | Presumed Yes |

Reactivity of the Sulfamate (B1201201) Functional Group

The sulfamate group (-NH-SO₃H) is a versatile functional group whose reactivity is central to the chemical profile of the molecule. nih.gov

The sulfamate moiety can participate in nucleophilic reactions. The nitrogen atom, after deprotonation, can act as a nucleophile. For instance, sulfamates have been shown to be viable nucleophiles in intramolecular aza-Wacker reactions to form oxathiazinanes, which are precursors to allylic amines. nih.gov Furthermore, sulfamates can be activated, for example by appending an electron-withdrawing group, and then undergo Sₙ2 displacement, behaving similarly to leaving groups like tosylates. nih.gov

While specific examples involving cis-(2-Methylcyclohexyl)sulfamic acid are not documented, general studies on sulfamides (compounds with an N-S-N linkage) show that nucleophilic substitution at the sulfur atom is a key reaction type. researchgate.netwikipedia.org The reactivity of sulfamic acid itself is harnessed in various synthetic applications, such as acting as an ammonia (B1221849) equivalent in regioselective allylic substitution reactions.

Sulfamic acids can undergo esterification and amidation to form sulfamate esters and sulfamides, respectively.

Esterification: Upon heating, sulfamic acid reacts with alcohols to yield the corresponding organosulfate ammonium (B1175870) salts. sciencemadness.orgresearchgate.net This reaction can be catalyzed by urea (B33335), and in the absence of a catalyst, sulfamic acid does not react with ethanol (B145695) below 100 °C. wikipedia.org A general and effective method for preparing sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with alcohol nucleophiles, including primary and secondary aliphatic alcohols and phenols. nih.govacs.org This approach is notable for its broad applicability. nih.gov Sulfamic acid has also been widely used as an efficient and eco-friendly solid acid catalyst for the esterification of carboxylic acids with alcohols to produce various esters, including biodiesel. patsnap.comresearchgate.netcore.ac.uk

Amidation: Sulfamic acid is a key player in amide bond synthesis, often serving as a green and recyclable catalyst. patsnap.com It can also be a reactant; direct reaction of sulfamic acid with amines can form sulfamic acid amides. patsnap.com

Table 2: General Reactions of the Sulfamate Group

| Reaction Type | Reactants | Products | Conditions | Citation |

|---|---|---|---|---|

| Esterification | Sulfamic Acid, Alcohol | Organosulfate Ammonium Salt | Heating, optional urea catalyst | sciencemadness.orgresearchgate.net |

| Esterification | Sulfamic Acid Salt, Alcohol | Sulfamate Ester | Activation (e.g., PPh₃(OTf)₂) | nih.gov |

The stability of sulfamic acids is condition-dependent. The crystalline solid form of sulfamic acid is indefinitely stable under normal storage conditions. sciencemadness.org However, its aqueous solutions undergo slow hydrolysis to form ammonium bisulfate. wikipedia.orgsciencemadness.org

H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻ wikipedia.org

This hydrolysis is accelerated at higher temperatures and in more concentrated, acidic solutions. chemone.com The decomposition of sulfamic acid at high temperatures (melting point ~205 °C) yields water, sulfur trioxide, sulfur dioxide, and nitrogen. wikipedia.orgsciencemadness.org The thermal decomposition process is complex and can produce toxic gases, requiring careful temperature control in industrial applications. patsnap.com

Transformations Involving the Cyclohexane (B81311) Ring

The cis-2-methylcyclohexane scaffold provides sites for chemical transformations independent of the sulfamate group.

The cyclohexane ring and its methyl substituent are saturated hydrocarbons, generally requiring specific conditions for oxidation or reduction.

Oxidation: The oxidation of methylcyclohexane (B89554) itself typically requires strong oxidizing agents or catalytic systems. Products can include various alcohols and ketones, such as methylcyclohexanols and methylcyclohexanones. researchgate.net For instance, oxidation with hydrogen peroxide can yield cycloalkanes and cycloalkanones. youtube.com The Parikh-Doering oxidation (using a pyridine-SO₃ complex) or the Jones oxidation are common methods for converting secondary alcohols to ketones, a relevant transformation if the cyclohexane ring were to be hydroxylated first. reddit.com The presence of the bulky sulfamate group would likely influence the regioselectivity and stereoselectivity of any oxidation reaction on the ring.

Reduction: The saturated cyclohexane ring is already in a reduced state and is resistant to further reduction under typical conditions. The sulfamate group itself is also generally stable to common reducing agents. However, under specific catalytic conditions, such as dehydrogenation over a platinum catalyst, methylcyclohexane can be aromatized to toluene, a process used to increase the octane (B31449) rating of gasoline. wikipedia.org It is conceivable that under harsh conditions, the sulfamate group could be cleaved, but this is not a standard reduction pathway for the cyclohexane ring itself.

Elimination Reactions to Form Unsaturated Cyclohexene (B86901) Derivatives

While specific studies detailing the elimination reactions of cis-(2-Methylcyclohexyl)sulfamic acid to form unsaturated cyclohexene derivatives are not extensively documented in readily available literature, the chemical principles of elimination reactions in related systems provide a strong basis for predicting its reactivity. The structure of cis-(2-Methylcyclohexyl)sulfamic acid, featuring a sulfamic acid group attached to a substituted cyclohexane ring, suggests that it could undergo elimination to form various methylcyclohexene isomers.

The most probable mechanism for such a reaction would be a thermal elimination, akin to the Hofmann or Cope eliminations, which are known for their stereospecificity and tendency to form the less-substituted alkene (the "Hofmann product"). wikipedia.orgchadsprep.combyjus.comoregonstate.edu In the case of cis-(2-Methylcyclohexyl)sulfamic acid, the sulfamic acid moiety would act as the leaving group. The "cis" stereochemistry of the starting material would influence the stereochemical outcome of the elimination, which typically proceeds through a syn-periplanar transition state in what is known as an Ei (Elimination Internal) mechanism. wikipedia.org

The thermal decomposition of sulfinic acids, which also involves the cleavage of a carbon-sulfur bond, has been shown to produce olefins and sulfur dioxide. lookchem.com Although sulfamic acids are distinct, this suggests that the C-N-S linkage in cis-(2-Methylcyclohexyl)sulfamic acid could be susceptible to cleavage under thermal conditions, initiating the elimination process. The likely products of such an elimination would be a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene, with the relative ratios depending on the reaction conditions and the conformational energetics of the transition states.

It is important to note that acid-catalyzed dehydration of the corresponding alcohol, 4-methylcyclohexanol, is a common laboratory method for the synthesis of 4-methylcyclohexene. scribd.comyoutube.combabab.net This reaction proceeds via a different, typically E1, mechanism involving a carbocation intermediate. While not directly analogous to a thermal elimination of the sulfamic acid, it demonstrates the favorability of forming a methylcyclohexene product from a substituted cyclohexane precursor.

Table 1: Plausible Unsaturated Cyclohexene Derivatives from the Elimination of cis-(2-Methylcyclohexyl)sulfamic Acid

| Product Name | Chemical Structure | Plausible Formation Pathway |

| 1-Methylcyclohexene | C7H12 | Elimination involving a proton from the C2 position |

| 3-Methylcyclohexene | C7H12 | Elimination involving a proton from the C6 position |

| 4-Methylcyclohexene | C7H12 | Elimination involving a proton from the C3 position |

This table is illustrative and based on general principles of elimination reactions, as specific experimental data for cis-(2-Methylcyclohexyl)sulfamic acid was not found.

Catalytic Applications and Mechanistic Insights of Sulfamic Acid Derivatives

Sulfamic acid and its derivatives have garnered significant attention as versatile and environmentally friendly catalysts in a wide array of organic transformations. Their acidic nature, coupled with their stability and ease of handling, makes them attractive alternatives to traditional acid catalysts.

Role as Brønsted Acid Catalysts in Heterogeneous and Homogeneous Systems

Sulfamic acid (H₂NSO₃H) is a strong Brønsted acid, and its derivatives, including N-alkylated sulfamic acids, retain this acidic character. byjus.com This acidity allows them to effectively catalyze a variety of reactions in both homogeneous and heterogeneous systems. oregonstate.eduwikipedia.org

In homogeneous catalysis , sulfamic acid and its soluble derivatives are present in the same phase as the reactants. wikipedia.org They have been successfully employed in reactions such as esterification, protection of functional groups, and the synthesis of heterocyclic compounds. wikipedia.orgresearchgate.net The mechanism of catalysis typically involves the protonation of a substrate by the sulfamic acid, which activates the substrate towards nucleophilic attack. For instance, in the synthesis of amides, sulfamic acid can protonate the carboxylic acid, making it a better electrophile for the amine to attack. wikipedia.org

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling, which aligns with the principles of green chemistry. nih.govmasterorganicchemistry.com Sulfamic acid can be supported on various solid materials, such as silica (B1680970) or magnetic nanoparticles, to create heterogeneous catalysts. wikipedia.org These solid acid catalysts have demonstrated high efficiency in various organic transformations, including carbon-carbon bond formation and functional group transformations, often under solvent-free conditions. wikipedia.org The catalytic activity of these heterogeneous systems is attributed to the accessible Brønsted acidic sites on the catalyst surface. wikipedia.org The development of chiral Brønsted acid catalysts, including sulfonic acid derivatives, has also been a significant area of research for stereoselective organic synthesis. libretexts.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Sulfamic Acid Derivatives

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Catalyst Recovery | Difficult, often requires distillation or extraction | Easy, typically by filtration or magnetic separation |

| Reusability | Generally low | High |

| Reaction Conditions | Often milder | Can require more forcing conditions |

| Mass Transfer | Efficient | Can be limited by diffusion to the catalyst surface |

| Examples of Use | Amide synthesis wikipedia.org, esterification | Synthesis of bis(indolyl)methanes wikipedia.org, synthesis of α-aminophosphonates wikipedia.org |

Exploration in Green Chemistry Protocols and Sustainable Synthesis

The use of sulfamic acid and its derivatives as catalysts is a prominent theme in green chemistry. wikipedia.org Their low toxicity, non-corrosive nature, and often high recyclability make them environmentally benign alternatives to many conventional acid catalysts, such as sulfuric acid or Lewis acids. chadsprep.combyjus.com

One of the key tenets of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. Sulfamic acid-based catalysts excel in this regard by enabling high yields under mild reaction conditions. wikipedia.orgwikipedia.org For example, solvent-free reactions catalyzed by sulfamic acid have been developed for the synthesis of various organic compounds, which minimizes the use of volatile organic compounds (VOCs). wikipedia.org

Table 3: Green Chemistry Attributes of Sulfamic Acid Derivatives in Catalysis

| Green Chemistry Principle | Application of Sulfamic Acid Derivatives | Reference |

| Catalysis | Acts as an efficient Brønsted acid catalyst in various organic transformations. | wikipedia.orgbyjus.com |

| Atom Economy | Promotes high-yielding reactions and is used in multicomponent reactions. | byjus.comwikipedia.org |

| Safer Solvents and Auxiliaries | Enables solvent-free reactions and reactions in water. | wikipedia.orgresearchgate.net |

| Design for Energy Efficiency | Often facilitates reactions under mild conditions. | wikipedia.org |

| Use of Renewable Feedstocks | Can be used in the transformation of biomass-derived molecules. | scribd.com |

| Reduce Derivatives | Can be used for selective transformations, reducing the need for protecting groups. | wikipedia.org |

| Real-time Analysis for Pollution Prevention | Stable nature allows for controlled reactions. | |

| Inherently Safer Chemistry for Accident Prevention | Low toxicity and non-corrosive nature enhance safety. | chadsprep.combyjus.com |

V. Design and Research on Derivatives and Analogs of 2 Methylcyclohexyl Sulfamic Acid

Synthesis and Evaluation of N-Substituted (2-Methylcyclohexyl)sulfamate Esters

The synthesis of N-substituted sulfamate (B1201201) esters represents a significant avenue for creating derivatives of cis-(2-Methylcyclohexyl)sulfamic acid. General methods for synthesizing these esters often begin with the parent sulfamic acid, which can be activated and then reacted with various nucleophiles. A common strategy involves the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with a range of aliphatic alcohols and phenols. nih.gov This method is effective for creating O-alkyl sulfamate esters, even with sterically hindered or electron-deficient nucleophiles. nih.gov

Another modern approach utilizes sulfur(IV) fluoride (B91410) exchange (SuFEx) chemistry. rsc.org This strategy involves the sequential addition of alcohols and amines to a sulfur(IV) fluoride reagent, followed by oxidation to yield the desired substituted sulfamate esters. rsc.org This expands the scope of accessible derivatives, providing a pathway to synthetically challenging structures. rsc.org

The evaluation of these N-substituted esters would involve comprehensive characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures. Further evaluation could involve assessing their stability, solubility in various solvents, and their potential as organocatalysts or as intermediates in more complex syntheses. scielo.brmdpi.com For instance, N-alkylation can significantly influence the acidity of the sulfamic acid derivative, which is a critical parameter for its application in acid-catalyzed reactions. scielo.br

Table 1: Representative N-Substituted Sulfamate Esters via General Synthetic Routes This table illustrates the types of derivatives that could be synthesized from a cis-(2-Methylcyclohexyl)sulfamic acid precursor based on established methods.

| Precursor | Reagent/Method | N-Substituent | Resulting Ester Type | Potential Application | Reference |

| cis-(2-Methylcyclohexyl)sulfamic acid salt | Triphenylphosphine ditriflate, followed by Phenol | Phenyl | O-Aryl, N-(cis-2-Methylcyclohexyl)sulfamate | Intermediate for cross-coupling reactions | nih.gov |

| cis-(2-Methylcyclohexyl)sulfamic acid salt | Triphenylphosphine ditriflate, followed by Ethanol (B145695) | Ethyl | O-Alkyl, N-(cis-2-Methylcyclohexyl)sulfamate | Modulating bioavailability of bioactive molecules | nih.gov |

| cis-(2-Methylcyclohexyl)amine | SuFEx Reagent (e.g., MISF), followed by an alcohol and oxidation | Alkyl/Aryl | N-(cis-2-Methylcyclohexyl)sulfamate Ester | Access to underdeveloped S(VI) functionalities | rsc.org |

| cis-(2-Methylcyclohexyl)amine | Reaction with chlorosulfonyl isocyanate derived reagents | Varied | N-(cis-2-Methylcyclohexyl)sulfamoyl chloride intermediate | Precursor for diverse sulfamate esters | nih.gov |

Exploration of Cyclohexyl-Substituted Sulfamate Derivatives with Modified Ring Systems

Modifying the carbocyclic ring of cis-(2-Methylcyclohexyl)sulfamic acid is a sophisticated strategy to create structurally unique analogs. Research into the functionalization of cyclic structures is crucial as it allows for precise control over molecular shape and a reduction in the number of rotatable bonds, which are important features in medicinal and materials chemistry. nih.gov

The exploration of modified ring systems could involve several approaches:

Ring Contraction/Expansion: Synthesizing analogs with cyclopentyl or cycloheptyl rings in place of the cyclohexane (B81311) ring to study the effect of ring strain and conformation on the compound's properties.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the cyclohexyl ring with a heteroatom (e.g., oxygen, nitrogen) to create heterocyclic analogs like oxane or piperidine-based sulfamates. This modification can dramatically alter properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Unsaturation: Introducing double bonds into the cyclohexyl ring to create cyclohexenyl or cyclohexadienyl analogs. This changes the geometry from a chair-like conformation to a more planar structure, influencing how the molecule interacts with other species.

These modifications aim to expand the chemical space of sulfamic acid derivatives to discover novel structures with potentially enhanced or entirely new chemical properties. patsnap.com The synthesis of these complex scaffolds often requires multi-step sequences and leverages advanced organic chemistry methodologies. patsnap.com

Introduction of Additional Functionalities onto the Cyclohexyl Ring

The direct functionalization of the C-H bonds on the cyclohexyl ring of cis-(2-Methylcyclohexyl)sulfamic acid is a powerful method for creating derivatives without altering the core ring structure. This molecular editing approach allows for the late-stage introduction of various chemical groups at specific positions. nih.gov

Recent advancements in catalysis have enabled the site- and diastereoselective functionalization of cycloalkanes. nih.gov For instance, palladium-catalyzed transannular C-H arylation has been successfully applied to cycloalkane carboxylic acids, which are structurally similar to sulfamic acid derivatives. nih.gov This method allows for the introduction of aryl groups at the γ-position (C4) of the ring with high selectivity. nih.gov Applying such a strategy to cis-(2-Methylcyclohexyl)sulfamic acid could yield a series of 4-aryl-2-methylcyclohexylsulfamic acids.

Other functionalities that could be introduced include:

Hydroxyl groups: Introduced via oxidation reactions, creating alcohol derivatives that can serve as handles for further functionalization.

Halogens: Introduced via radical halogenation, providing precursors for nucleophilic substitution or cross-coupling reactions.

Amino groups: Installed through methods like nitration followed by reduction, leading to aminocyclohexyl sulfamic acid derivatives.

The ability to introduce these functionalities provides a toolbox for systematically modifying the scaffold to study structure-activity relationships or to build more complex molecules for target-oriented synthesis.

Comparative Chemical Studies with trans-(2-Methylcyclohexyl)sulfamic Acid

Drawing parallels from studies on the closely related cis- and trans-2-methylcyclohexanecarboxylic acids, several differences can be anticipated. wmich.edu The cis isomer, with both substituents potentially in axial or equatorial positions (depending on the chair flip), will have different steric and electronic environments compared to the trans isomer, where one group is axial and the other is equatorial in the most stable chair conformation.

Epimerization, the conversion of one diastereomer into the other, is a key consideration. For methylcyclohexanecarboxylic acids, epimerization can occur under certain conditions, such as heating with thionyl chloride to form the acid chloride, while being stable under others, like refluxing with aqueous sodium hydroxide (B78521). wmich.edu Similar studies on cis- and trans-(2-Methylcyclohexyl)sulfamic acid would be necessary to establish their relative stabilities and the conditions under which they might interconvert.

Acidity is another property expected to differ. The pKa of a substituted sulfamic acid is influenced by the electronic effects of its substituents. scielo.br While the inductive effect of the methyl group is the same for both isomers, their conformational differences could lead to subtle variations in the solvation of the conjugate base, resulting in slightly different pKa values.

Table 2: Anticipated Comparative Properties of cis- and trans-(2-Methylcyclohexyl)sulfamic Acid This table is based on inferences from structurally similar compounds like methylcyclohexanecarboxylic acids and general principles of stereochemistry.

| Property | cis-(2-Methylcyclohexyl)sulfamic Acid | trans-(2-Methylcyclohexyl)sulfamic Acid | Rationale / Reference |

| Relative Stability | Potentially less stable due to possible 1,2-diaxial interactions in one chair conformation. | Generally more stable, as the bulky groups can adopt equatorial positions to minimize steric strain. | Inferred from stereochemical principles of substituted cyclohexanes. wmich.edu |

| Acidity (pKa) | May have a slightly different pKa value compared to the trans isomer. | May have a slightly different pKa value compared to the cis isomer. | The pKa of cyclohexylsulfamic acid is ~1.90; stereoisomers may cause slight deviations. scielo.br |

| Reactivity | Steric hindrance around the sulfamic acid group may differ, affecting reaction rates. | The accessibility of the sulfamic acid group for reactions would depend on its axial/equatorial position. | Inferred from studies on cis/trans reactivity in cyclohexyl systems. wmich.edu |

| Chromatographic Behavior | Expected to have a different retention time (TLC, GC, HPLC) due to differences in polarity and shape. | Expected to have a different retention time from the cis isomer. | A common method for separating diastereomers. wmich.edu |

Application of (2-Methylcyclohexyl)sulfamic Acid Scaffolds in Target-Oriented Organic Synthesis

The cis-(2-Methylcyclohexyl)sulfamic acid scaffold is a valuable building block for target-oriented organic synthesis. Its defined stereochemistry and the presence of the versatile sulfamic acid group make it an attractive starting material for creating more complex and functionally rich molecules. patsnap.com

Sulfamic acid and its derivatives are known to be effective organocatalysts in a variety of important organic transformations. scielo.br They have been successfully employed as solid acid catalysts for reactions such as:

Multicomponent Reactions: The Biginelli and Hantzsch reactions, which are used to synthesize dihydropyrimidinones and dihydropyridines, respectively, can be catalyzed by sulfamic acid. scielo.br The N-alkylated derivatives of cis-(2-Methylcyclohexyl)sulfamic acid could serve as chiral organocatalysts for asymmetric versions of these reactions.

Heterocycle Synthesis: Sulfamic acid has been used to catalyze the one-pot synthesis of pyranocoumarins, which are important heterocyclic structures found in natural products. researchgate.net The cis-(2-Methylcyclohexyl)sulfamic acid scaffold could be incorporated into such structures or used as a catalyst to control the stereochemical outcome.

Esterification and Protection: As a stable and non-corrosive acid, it can be used for esterification reactions or for the protection and deprotection of functional groups, which are fundamental steps in the total synthesis of natural products. scielo.br

The sulfamate group itself can also be a key pharmacophore or a directing group in synthesis. nih.gov Its ability to act as a stable, non-ionizable mimic of a sulfate (B86663) or phosphate (B84403) group makes the scaffold interesting for the synthesis of enzyme inhibitors. patsnap.com

Table 3: Potential Synthetic Applications of the cis-(2-Methylcyclohexyl)sulfamic Acid Scaffold

| Application Area | Reaction Type | Role of the Scaffold | Potential Target Molecules | Reference |

| Organocatalysis | Multicomponent Reaction (e.g., Biginelli) | Chiral Brønsted Acid Catalyst | Chiral Dihydropyrimidinones | scielo.br |

| Heterocycle Synthesis | Cascade Cyclization | Catalyst or Building Block | Fused Heterocyclic Systems (e.g., Pyrano[3,2-c]coumarins) | researchgate.net |

| Medicinal Chemistry | Scaffold-based Drug Design | Core structure for derivatization | Enzyme Inhibitors, Bioactive Small Molecules | patsnap.com |

| Advanced Intermediates | C-H Functionalization | Substrate for molecular editing | Poly-functionalized Cyclohexane Derivatives | nih.gov |

Vi. Advanced Spectroscopic and Analytical Characterization for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the stereochemistry of diastereomers like the cis and trans isomers of 2-methylcyclohexyl derivatives. The spatial arrangement of the methyl and sulfamic acid groups relative to the cyclohexane (B81311) ring profoundly influences the chemical environment of each proton and carbon atom, leading to distinct NMR spectra.

High-resolution 1H and 13C NMR are fundamental for the initial structural verification. In the case of a cis-1,2-disubstituted cyclohexane, the molecule exists in a conformational equilibrium between two chair forms. For cis-2-methylcyclohexanol (B1584281), the analogue, the two conformers are (1a,2e) and (1e,2a), where 'a' denotes an axial position and 'e' an equatorial position for the hydroxyl and methyl groups, respectively. The conformer with the larger substituent (hydroxyl or sulfamic acid group) in the equatorial position is generally more stable.

The 1H NMR spectrum provides critical information through chemical shifts (δ) and coupling constants (J). The proton attached to the carbon bearing the oxygen (H1) is of particular diagnostic importance. In the more stable conformer of cis-2-methylcyclohexanol, where the hydroxyl group is equatorial, H1 is axial. An axial proton typically exhibits large diaxial couplings (J ≈ 8-12 Hz) with neighboring axial protons and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This results in a complex multiplet with a large width. For cis-2-methylcyclohexanol, the signal for the proton attached to the oxygen-bearing carbon (H-C-O) appears around 3.78 ppm. chemicalbook.com The methyl group protons typically appear as a doublet around 0.94 ppm. chemicalbook.com

The 13C NMR spectrum provides information on the number of unique carbon environments. For cis-2-methylcyclohexanol, seven distinct signals are expected. The chemical shift of the carbon atoms is influenced by the stereochemistry. For instance, an axial methyl group is known to shield the γ-carbons (the carbons three bonds away), causing them to resonate at a higher field (lower ppm value) compared to a compound with an equatorial methyl group. This "γ-gauche effect" is a powerful diagnostic tool.

Table 1: Representative 1H and 13C NMR Data for cis-2-Methylcyclohexanol in CDCl3

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (-CHOH) | ~3.78 (multiplet) | ~68.0 |

| C2 (-CHCH₃) | ~1.64 (multiplet) | ~33.5 |

| C3 | ~1.3-1.7 (multiplet) | ~24.5 |

| C4 | ~1.3-1.7 (multiplet) | ~25.8 |

| C5 | ~1.3-1.7 (multiplet) | ~20.5 |

| C6 | ~1.3-1.7 (multiplet) | ~33.0 |

| -CH₃ | ~0.94 (doublet) | ~15.5 |

Note: Data is compiled from typical values for cis-2-methylcyclohexanol and may vary based on experimental conditions. The broad multiplets for the ring protons are due to complex spin-spin coupling and conformational averaging.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for confirming the cis stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a cross-peak between the H1 proton and the protons on C2 and C6, and between the H2 proton and the protons on C1, C3, and the methyl group. This helps to trace the connectivity of the carbon backbone. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the proton signal at ~3.78 ppm would show a correlation to the carbon signal at ~68.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the methyl protons (~0.94 ppm) would show a correlation to C1 and C3, confirming their position adjacent to C2. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most direct method for determining stereochemistry as it identifies protons that are close in space. For the cis isomer, a strong NOE would be observed between the axial H1 and the axial protons on C3 and C5. Crucially, a NOE would also be expected between the methyl group protons and the H1 proton, as they are on the same side of the ring in one of the chair conformers. This is a key distinction from the trans isomer, where H1 and the methyl group would be on opposite sides of the ring. researchgate.net

Variable-temperature (VT) NMR studies can provide insight into the conformational dynamics of the cyclohexane ring. At room temperature, the two chair conformers of cis-(2-Methylcyclohexyl)sulfamic acid would be rapidly interconverting, leading to an averaged spectrum. By lowering the temperature, it is possible to slow down this ring-flipping process to the point where the individual conformers can be observed separately on the NMR timescale. This would allow for the direct measurement of the chemical shifts and coupling constants for each conformer and the determination of the equilibrium constant between them, providing valuable thermodynamic data about the conformational preference of the substituents. modgraph.co.uk

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For cis-(2-Methylcyclohexyl)sulfamic acid, the molecular weight is 191.26 g/mol . The analogue, cis-2-methylcyclohexanol, has a molecular weight of 114.19 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) may be weak or absent for alcohols due to facile fragmentation. libretexts.org Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of water (M-18), loss of the alkyl substituent, and ring cleavage. nist.gov

Table 2: Expected Mass Spectrometry Fragmentation for cis-2-Methylcyclohexanol

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | [C₇H₁₂]⁺ | Loss of water (H₂O) from the molecular ion |

| 81 | [C₆H₉]⁺ | Loss of water and a methyl radical |

| 71 | [C₄H₇O]⁺ / [C₅H₁₁]⁺ | Ring cleavage and subsequent fragmentation |

| 57 | [C₄H₉]⁺ | Common fragment in aliphatic systems |

Note: The relative intensities of these peaks would be used to create a characteristic mass spectrum.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for separating complex mixtures and identifying trace-level impurities. shimadzu.com For the analysis of cis-(2-Methylcyclohexyl)sulfamic acid, LC would first separate the target compound from any starting materials, by-products (such as the trans isomer), and degradation products. The high sensitivity and selectivity of the mass spectrometer then allow for the identification and quantification of these impurities, even at very low concentrations. researchgate.net

This technique is particularly valuable for impurity profiling as mandated by regulatory agencies. nih.gov By developing a validated LC-MS method, one can ensure the purity of the final product. The method would be optimized to achieve good chromatographic resolution between the cis and trans isomers, which would likely exhibit different retention times due to their different polarities and interactions with the stationary phase. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, would provide confirmation of the identity of each separated peak based on its mass-to-charge ratio and fragmentation pattern. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For cis-(2-Methylcyclohexyl)sulfamic acid, the IR spectrum would be characterized by several key absorption bands:

O-H and N-H stretching: The sulfamic acid group (-NHSO₃H) contains both O-H and N-H bonds. These would give rise to broad absorption bands in the region of 3400-2500 cm⁻¹, characteristic of strong hydrogen bonding.

S=O stretching: The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching: The C-H bonds of the cyclohexane ring and methyl group will appear around 2960-2850 cm⁻¹.

For the analogue cis-2-methylcyclohexanol, the most prominent feature is the broad absorption band for the O-H stretch of the alcohol group, which is typically centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding. nist.govchemicalbook.com The presence and nature of hydrogen bonding can significantly affect the position and shape of the O-H and N-H absorption bands. In dilute solutions, a sharper, higher frequency "free" O-H or N-H band may become visible, while in the solid state or as a neat liquid, the broad band associated with hydrogen-bonded species will dominate. youtube.comnih.gov

Table 3: Characteristic IR Absorption Bands for cis-2-Methylcyclohexanol

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-bonded) | ~3600-3200 | Broad, Strong |

| C-H Stretch (sp³ hybridized) | ~2960-2850 | Strong, Sharp |

| C-O Stretch | ~1100-1000 | Strong |

Chromatographic Techniques for Separation, Isolation, and Purity Determination

Chromatography is an indispensable tool for the analysis of (2-Methylcyclohexyl)sulfamic acid. Given that its synthesis typically yields a mixture of cis- and trans- isomers, chromatographic methods are essential for their separation, isolation, and the subsequent determination of isomeric and chemical purity. The choice of technique is dictated by the analytical goal, whether it be quantification, preparative isolation, or handling the compound's unique physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical separation and quantification of the diastereomers of (2-Methylcyclohexyl)sulfamic acid. nih.govhplc.eu The separation of these cis- and trans- isomers, which differ in the spatial orientation of the methyl and sulfamic acid groups, is achievable due to their distinct three-dimensional structures leading to different interactions with the stationary phase. researchgate.netmsu.edu

Reversed-phase HPLC (RP-HPLC) is a common approach for isomer separation. nih.govprotocols.io While standard C8 or C18 columns can be effective, achieving baseline resolution may require optimization of the mobile phase or the use of specialized columns that offer greater shape selectivity. chromforum.orgchromforum.org Columns with phenyl or embedded amide functionalities can provide alternative selectivities beneficial for resolving closely related isomers. welch-us.com The mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier, is adjusted to achieve optimal separation. chromforum.org

Table 1: Illustrative HPLC Parameters for Diastereomer Separation

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides acidic pH. |

| Mobile Phase B | Acetonitrile | Organic modifier, elutes the compound. |

| Gradient | 5% to 95% B over 20 minutes | To effectively resolve and elute both isomers. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detector | ELSD or MS | Necessary due to the lack of a strong UV chromophore. |

Direct analysis of (2-Methylcyclohexyl)sulfamic acid by Gas Chromatography (GC) is generally not feasible. The compound's structure as a sulfamic acid confers properties such as high polarity, low volatility, and zwitterionic character, making it unsuitable for direct injection into a GC system. wikipedia.org

To enable GC analysis, a derivatization step is necessary to convert the non-volatile acid into a thermally stable and volatile derivative. mdpi.com This is typically achieved by esterification of the sulfamic acid group. For instance, reaction with a methylating agent like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) would convert the analyte into its corresponding methyl sulfamate (B1201201) ester, which is more amenable to GC separation and analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. mdpi.comresearchgate.net

Table 2: General GC-MS Parameters for Analysis of a Derivatized Analog

| Parameter | Condition | Purpose |

| Derivatization | Methylation (e.g., with TMSH) | Increases volatility for GC analysis. |

| GC Column | DB-5ms or similar (30 m x 0.25 mm) | Standard non-polar column for general-purpose analysis. |

| Carrier Gas | Helium | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivative. |

| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 10 °C/min | Temperature gradient to separate mixture components. |

| Detector | Mass Spectrometer (MS) | Provides mass information for structural confirmation. |

For the isolation of gram-scale quantities of the pure cis- isomer, preparative column chromatography is the method of choice. researchgate.net This technique separates the cis- and trans- diastereomers based on their differential adsorption to a solid stationary phase, most commonly silica (B1680970) gel. nih.gov

A solution containing the isomeric mixture is loaded onto a column packed with silica gel. An optimized solvent system (mobile phase), often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is then passed through the column. The two isomers travel at different rates, allowing for the collection of separate fractions containing the purified cis- and trans- compounds. msu.edu

Table 3: Representative Conditions for Preparative Column Chromatography

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for separation of isomers. |

| Mobile Phase | Dichloromethane / Methanol gradient | Polarity is gradually increased to elute both isomers effectively. |

| Loading | Dry loading or concentrated solution | Ensures a narrow starting band for better separation. |

| Fractionation | Collection based on TLC monitoring | Thin-Layer Chromatography (TLC) is used to identify fractions containing the pure product. |

(2-Methylcyclohexyl)sulfamic acid is a zwitterionic compound, a characteristic it shares with its parent, sulfamic acid. wikipedia.org Such highly polar and zwitterionic molecules are often poorly retained in conventional reversed-phase HPLC. merckmillipore.comsielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful chromatographic mode specifically designed for the separation of these types of analytes. acs.orgchromatographytoday.com

In HILIC, a polar stationary phase is used with a largely organic mobile phase. shimadzu.com For a zwitterionic analyte like (2-Methylcyclohexyl)sulfamic acid, a zwitterionic stationary phase (e.g., ZIC-HILIC) can be particularly effective, as it facilitates a combination of hydrophilic partitioning and weak electrostatic interactions that enhance retention and selectivity. merckmillipore.comacs.org Retention is finely controlled by modulating the small aqueous component of the mobile phase, as well as its pH and buffer concentration. chromatographytoday.comnih.gov

Table 4: Typical HILIC Method Parameters for a Zwitterionic Compound

| Parameter | Condition | Purpose |

| Column | ZIC-HILIC, 150 mm x 2.1 mm, 3.5 µm | Zwitterionic stationary phase for retaining polar analytes. acs.org |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 | Aqueous buffer component. |

| Mobile Phase B | Acetonitrile | Main organic component of the mobile phase. |

| Gradient | 95% to 50% B over 15 minutes | Gradient elution from high to lower organic content elutes the analyte. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Detector | Mass Spectrometry (MS) | Provides sensitive and selective detection. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structural Confirmation

While chromatographic techniques are essential for separation and purity analysis, X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a precise model of the electron density can be generated, revealing the exact spatial arrangement of every atom.

For cis-(2-Methylcyclohexyl)sulfamic acid, this analysis would provide irrefutable confirmation of the cis stereochemical relationship between the methyl group and the sulfamic acid substituent on the cyclohexane ring. Furthermore, it would elucidate the conformation of the cyclohexane ring (e.g., chair conformation) and definitively characterize the geometry of the sulfamic acid group. As observed with the parent sulfamic acid, the crystal structure is expected to confirm the zwitterionic form, H₃N⁺–SO₃⁻, by providing precise measurements of bond lengths, such as the S–N single bond. wikipedia.org

Table 5: Key Structural Parameters Determined by X-ray Crystallography (Hypothetical Data Based on Sulfamic Acid)

| Structural Parameter | Expected Finding | Significance |

| Stereochemistry | cis configuration confirmed | Unambiguously assigns the correct diastereomer. |

| N-S Bond Length | ~1.77 Å | Consistent with an N-S single bond, supporting the zwitterionic form. wikipedia.org |

| S=O Bond Length | ~1.44 Å | Typical for a double bond between sulfur and oxygen. wikipedia.org |

| N-H Bond Lengths | ~1.03 Å | Confirms the presence of three protons on the nitrogen atom. wikipedia.org |

| Crystal System | e.g., Orthorhombic | Defines the macroscopic symmetry of the crystal lattice. |

| Space Group | e.g., Pbca | Defines the internal symmetry of the unit cell. |

Vii. Theoretical and Computational Studies of 2 Methylcyclohexyl Sulfamic Acid

Quantum Chemical Calculations for Conformational Preferences and Energy Minima

The conformational landscape of cis-(2-Methylcyclohexyl)sulfamic acid is primarily dictated by the stereochemistry of its substituted cyclohexane (B81311) ring. For cis-1,2-disubstituted cyclohexanes, the molecule exists as a dynamic equilibrium between two chair conformations. openstax.orgyoutube.com In the case of cis-(2-Methylcyclohexyl)sulfamic acid, this involves an equilibrium between a conformer with an axial methyl group and an equatorial sulfamic acid group, and a ring-flipped conformer with an equatorial methyl group and an axial sulfamic acid group. libretexts.orgpressbooks.pub

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, are employed to determine the geometric parameters and relative energies of these conformers. researchgate.net The stability of each chair conformer is influenced by several steric factors:

1,3-Diaxial Interactions: An axial substituent experiences steric strain from interactions with the other axial hydrogens on the same side of the ring. libretexts.org The magnitude of this strain (known as the A-value) is specific to the substituent.

Gauche Butane Interactions: A gauche interaction occurs between the two adjacent substituents. libretexts.orglibretexts.org

The two primary chair conformations of cis-(2-Methylcyclohexyl)sulfamic acid are in rapid equilibrium. Unlike cis-1,2-dimethylcyclohexane (B165935) where both ring-flipped conformers are isoenergetic, the energy difference between the conformers of cis-(2-Methylcyclohexyl)sulfamic acid depends on the relative steric bulk (A-values) of the methyl group versus the sulfamic acid group. openstax.orglibretexts.org The conformer that places the larger group in the more spacious equatorial position is generally favored, though the equilibrium is dynamic.

Table 1: Conformational Analysis of cis-(2-Methylcyclohexyl)sulfamic Acid

| Conformer | C1-Substituent (Sulfamic Acid) | C2-Substituent (Methyl) | Key Steric Interactions | Expected Relative Energy |

|---|---|---|---|---|

| Conformer A | Equatorial | Axial | 1,3-diaxial (CH₃ ↔ H); Gauche (SO₃H ↔ CH₃) | Lower (if A-value of -SO₃H > A-value of -CH₃) |

| Conformer B | Axial | Equatorial | 1,3-diaxial (SO₃H ↔ H); Gauche (SO₃H ↔ CH₃) | Higher (if A-value of -SO₃H > A-value of -CH₃) |

This table is a qualitative representation based on established principles of conformational analysis. Precise energy differences require specific quantum chemical calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior